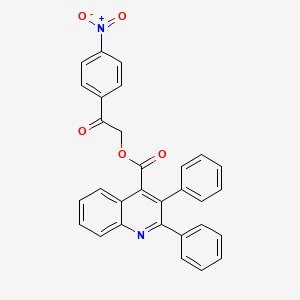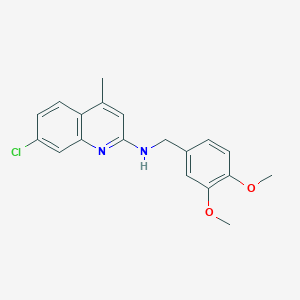![molecular formula C18H24N2O3 B5031287 4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol](/img/structure/B5031287.png)
4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5,8-dimethoxy-4-methyl-2-quinolinyl)amino]cyclohexanol, commonly known as DMQX, is a synthetic compound used in scientific research to study the mechanisms of action of neurotransmitters in the brain. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. In
Wirkmechanismus
DMQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors, binding to the receptor site and preventing the binding of glutamate. This results in a decrease in the amplitude and frequency of excitatory postsynaptic currents, leading to a reduction in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
DMQX has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium signaling, and the induction of apoptosis in cancer cells. DMQX has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the treatment of addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages for lab experiments, including its high potency and selectivity for the AMPA subtype of glutamate receptors, its ability to modulate synaptic plasticity, and its potential therapeutic applications. However, DMQX also has several limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of DMQX, including the development of more potent and selective AMPA receptor antagonists, the exploration of the therapeutic potential of DMQX in the treatment of neurodegenerative diseases, addiction, and depression, and the investigation of the role of AMPA receptors in synaptic plasticity and learning and memory. Additionally, the development of new methods for the delivery of DMQX to the brain, such as nanotechnology-based approaches, may open up new avenues for research and therapeutic applications.
Synthesemethoden
DMQX can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxy-5-methylbenzene with ethyl 2-bromoacetate and subsequent reduction with lithium aluminum hydride. The resulting intermediate is then reacted with cyclohexanone and quinoline to yield DMQX.
Wissenschaftliche Forschungsanwendungen
DMQX is primarily used in scientific research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological and pathological processes, including learning and memory, neurodegeneration, and addiction. DMQX has been shown to selectively block the activity of the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
4-[(5,8-dimethoxy-4-methylquinolin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-11-10-16(19-12-4-6-13(21)7-5-12)20-18-15(23-3)9-8-14(22-2)17(11)18/h8-10,12-13,21H,4-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVFWFFTXXVIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(3,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5031216.png)
![1,4-diacetyl-3,6-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5031223.png)


![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5031251.png)

![6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5031271.png)
![4-methyl-2-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5031273.png)
![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5031281.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-[(methylthio)acetyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5031282.png)
![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)

![ethyl 2-{[2-cyano-3-(3-propoxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5031315.png)